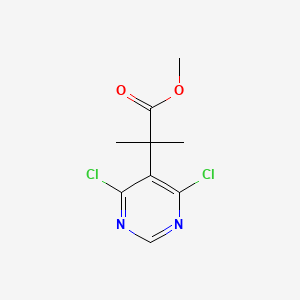

Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate

説明

特性

IUPAC Name |

methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-9(2,8(14)15-3)5-6(10)12-4-13-7(5)11/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWOQXXUCGURKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(N=CN=C1Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate typically involves the reaction of 4,6-dichloropyrimidine with methyl 2-bromo-2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then purified through crystallization or distillation to achieve the desired purity.

化学反応の分析

Types of Reactions

Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines.

Oxidation Reactions: Products include pyrimidine oxides.

Reduction Reactions: Products include pyrimidine amines.

Hydrolysis: The major product is 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoic acid.

科学的研究の応用

Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate their activity, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate is compared to analogues with variations in substituents, ester groups, and halogenation patterns. Key compounds are listed below:

Key Observations :

- Electron-Withdrawing Effects: The dichloro substitution in the target compound increases electrophilicity compared to mono-chloro analogues like Ethyl 2-(4-chloropyrimidin-5-yl)acetate, favoring nucleophilic aromatic substitution .

- Steric and Solubility Effects: The methylpropanoate group in the target compound reduces solubility in aqueous media compared to Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate but improves resistance to enzymatic hydrolysis .

- Hydrogen Bonding : Compounds with hydroxyl or methoxy groups (e.g., pyrimidin-diones) exhibit stronger hydrogen-bonding networks, influencing crystallization behavior , whereas the target compound relies on halogen interactions for crystal packing .

Regulatory and Industrial Relevance

The target compound’s methyl ester group aligns with regulatory standards for intermediates, whereas ethyl esters may require additional metabolic studies .

生物活性

Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical research and chemical synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with related compounds.

- Molecular Formula : C₉H₁₀Cl₂N₂O₂

- Molecular Weight : 219.10 g/mol

- CAS Number : 2193067-65-9

The compound features a pyrimidine ring substituted with two chlorine atoms and an ester functional group, which contributes to its reactivity and biological interactions.

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites. This inhibition can affect metabolic pathways, potentially leading to therapeutic benefits in certain conditions.

- Receptor Modulation : It may also interact with receptors, altering their activity and influencing physiological responses.

Biological Activities

Research indicates that this compound has several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Specific studies have shown promising results in reducing the viability of various cancer cell lines.

- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory responses, which may have implications for treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and tested its effects on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

A separate investigation focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The study demonstrated that this compound inhibited kinase activity with an IC50 value of approximately 50 nM .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate | Similar | Moderate enzyme inhibition |

| 4,6-Dichloropyrimidine | Parent compound | Limited biological activity |

| 2-(4,6-Dichloropyrimidin-5-yl)acetic acid | Carboxylic acid | Enhanced anti-inflammatory properties |

This table illustrates that while structurally similar compounds exist, this compound exhibits distinct biological activities due to the presence of the ester functional group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。